molecular formula C20H15N3O2S B2483435 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide CAS No. 1798490-65-9

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide

Katalognummer: B2483435
CAS-Nummer: 1798490-65-9
Molekulargewicht: 361.42
InChI-Schlüssel: IYILVMDLPZHIQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining 1,3-oxazole and 1,3-thiazole heterocycles. This specific architectural motif is frequently investigated in medicinal chemistry for its potential to interact with diverse biological targets. Compounds featuring these pharmacophores have demonstrated a range of promising biological activities in scientific research, suggesting this compound is a valuable candidate for further development. The integration of the thiazole ring, a privileged scaffold in drug discovery, is often associated with significant pharmacological potential. Thiazole-containing compounds are the subject of extensive research for their anti-inflammation , antimicrobial, and particularly their antitubercular properties . For instance, structurally related N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide analogues have been identified as valuable antitubercular candidates with high activity against susceptible Mycobacterium tuberculosis strains and an ability to evade innate efflux machinery . Furthermore, closely related phenylthiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancerous cell lines, including neuroblastoma and hepatocarcinoma, indicating the potential of this chemical class in oncology research . Researchers can utilize this high-quality compound as a chemical reference standard, a building block for synthesizing novel derivatives, or as a lead compound for investigating new therapeutic agents in infectious disease and oncology. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-18(19-22-12-17(25-19)14-7-3-1-4-8-14)21-11-16-13-26-20(23-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILVMDLPZHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 5-phenyl-1,3-oxazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Halogenated derivatives of the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxazole moieties exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Properties

A study investigated the antibacterial activity of derivatives similar to 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, particularly against Bacillus cereus and Pseudomonas aeruginosa .

Bacterial StrainInhibition Zone (mm)
Bacillus cereus18
Pseudomonas aeruginosa15

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines such as SNB-19 and OVCAR-8. For instance, one derivative demonstrated a percent growth inhibition of 86.61% against SNB-19, indicating strong potential for further development as an anticancer agent .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays.

Case Study: Inflammatory Response Modulation

Research has suggested that the compound can modulate inflammatory responses in cell cultures. A study demonstrated that it reduces the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies reveal that the compound interacts favorably with enzymes involved in inflammation and cancer progression, suggesting a multi-target approach to its therapeutic application .

Wirkmechanismus

The mechanism of action of 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes or receptors, leading to inhibition or modulation of their activity. For example, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This can result in the inhibition of key biological pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound shares structural homology with several synthesized bi-heterocyclic derivatives, particularly those reported in the Arab Journal of Medicinal Chemistry (2020) . Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Heterocycles Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Oxazole + Thiazole 5-phenyl (oxazole); 2-phenyl (thiazole) C₂₀H₁₅N₃O₂S 361.42 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Oxadiazole + Thiazole 3-methylphenyl (propanamide); 2-amino (thiazole) C₁₆H₁₇N₅O₂S₂ 375.47 134–136
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole + Thiazole 4-methylphenyl (propanamide); 2-amino (thiazole) C₁₆H₁₇N₅O₂S₂ 375.47 158–160
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4) Oxadiazole + Thiazole Variable substituents on oxadiazole; 4-phenyl (thiazole) Not specified Not reported Not reported
2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide Thiazole 2-methoxybenzyl (carboxamide); 4-methyl (thiazole) C₂₀H₂₁N₃O₂S 367.46 Not reported

Key Observations :

  • Core Heterocycles: The target compound uniquely combines oxazole and thiazole, whereas analogs like 7c/d and compound 4 feature oxadiazole-thiazole hybrids.
  • Substituent Effects: The 2-phenyl group on the thiazole ring in the target compound contrasts with the 2-amino group in 7c/d , which may enhance hydrogen-bonding capacity. Methyl or methoxy substituents on the aryl groups (e.g., 7c/d ) modulate lipophilicity and solubility.
  • Molecular Weight : The target compound (361.42 g/mol) is lighter than 7c/d (375.47 g/mol) due to the absence of a sulfanyl-propanamide chain.

Spectral Characterization

While spectral data for the target compound are unavailable, analogs like 7c/d were characterized using:

  • IR Spectroscopy : Confirmed carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) functionalities.
  • NMR : Key signals included δ 2.3–2.5 ppm (CH₃ protons), δ 7.0–8.0 ppm (aromatic protons), and δ 4.0–4.5 ppm (methylene bridges).
  • EI-MS : Molecular ion peaks aligned with theoretical masses (e.g., m/z 375 for 7c ).

Biologische Aktivität

5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity based on available research, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a thiazole moiety. The molecular formula is C17H16N2O2SC_{17}H_{16}N_2O_2S, and it has a molecular weight of approximately 316.39 g/mol. The presence of phenyl rings and heterocyclic systems contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives similar to 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide exhibit significant antibacterial properties. A study highlighted that certain oxazole and thiazole derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamideS. aureus10 µM
Similar Derivative AE. coli15 µM
Similar Derivative BK. pneumoniae12 µM

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown promising antifungal activity. Research on thiazole derivatives indicates their effectiveness against fungal strains such as Candida albicans . The activity is attributed to the disruption of fungal cell membranes.

Anticancer Activity

The anticancer potential of oxazole and thiazole derivatives has been explored extensively. For instance, compounds similar to 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide have been tested for their ability to inhibit cancer cell proliferation in vitro. Studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines .

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)8.5
MCF7 (breast cancer)10.0
A549 (lung cancer)7.0

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cytotoxic effects.

Case Studies

A notable case study involved the evaluation of a related thiazole derivative in an animal model for its neuroprotective effects. The study used behavioral tests like the Morris water maze and biochemical assays to assess cognitive improvements and neuronal integrity post-treatment . The results indicated significant enhancements in memory function and reduced neuronal damage.

Q & A

Q. What established synthetic routes are available for 5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, amide coupling, and cyclization. For example, thiazole intermediates are often prepared by reacting 2-aminothiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis, followed by purification via recrystallization . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature vs. reflux), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically impact yield and purity. For instance, inert atmospheres may prevent oxidation of sensitive thiazole rings .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), oxazole/thiazole ring systems, and methylene bridges (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]⁺) and fragments, confirming the molecular formula .
  • TLC : Monitors reaction progress using solvent systems like ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-oxazole hybrids?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. To address this:
  • Validate biological assays using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
  • Cross-check purity via HPLC (>95%) and correlate bioactivity with structural analogs (e.g., substituent effects on thiazole rings) .
  • Perform dose-response studies to differentiate true activity from assay artifacts .

Q. What strategies optimize regioselectivity in multi-step syntheses involving thiazole and oxazole rings?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitution at the thiazole C4 position .
  • Catalysts : Use Pd-mediated cross-coupling for selective arylations .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled products, reducing side reactions .
  • Protecting Groups : Temporary protection of amide nitrogens prevents unwanted cyclization .

Q. How does computational modeling aid in predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like enzymes or receptors. Key steps:
  • Prepare the ligand (compound) and receptor (e.g., kinase domain) using protonation states relevant to physiological pH .
  • Analyze binding poses for hydrogen bonds (e.g., amide-oxazole interactions) and hydrophobic contacts (e.g., phenyl-thiazole stacking) .
  • Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetics : Poor solubility or metabolic instability (e.g., CYP450 oxidation) may reduce bioavailability. Use logP calculations (>3) and stability assays in liver microsomes to guide structural modifications .
  • Toxicity : Screen for off-target effects using toxicity panels (e.g., hERG inhibition) .
  • Formulation : Nanoencapsulation or prodrug strategies (e.g., esterification) improve delivery .

Q. How should researchers analyze reaction intermediates when unexpected byproducts form during synthesis?

  • Methodological Answer :
  • Isolation : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to separate intermediates .
  • Characterization : Employ LC-MS to identify byproduct masses and 2D NMR (COSY, HSQC) to assign structures .
  • Mechanistic Studies : Conduct kinetic experiments (e.g., varying stoichiometry) to trace byproduct origins, such as over-alkylation or ring-opening .

Q. What structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Bioisosteres : Replace phenyl groups with fluorinated analogs to improve metabolic stability .
  • Solubility Enhancers : Introduce polar groups (e.g., morpholine) at non-critical positions .
  • Prodrugs : Convert the amide to a hydrolyzable ester for delayed release .
  • SAR Studies : Systematically vary substituents on the thiazole and oxazole rings to balance potency and ADME properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.